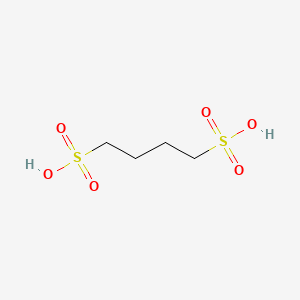
1,1-双(甲硫基)乙烯
描述
1,1-Bis(methylthio)ethylene, also known as 1,1-Dithiole-2-thione, is an organosulfur compound with the molecular formula C4H6S2. It is a colorless liquid with a strong sulfur odor. 1,1-Bis(methylthio)ethylene is used in the synthesis of various organic compounds, such as dithiocarbamates and dithiocarboxylic acids. It is also used in the production of pharmaceuticals, pesticides, and other specialty chemicals.
科学研究应用
结构和成分分析
1,1-双(甲硫基)乙烯已使用电子衍射和拉曼光谱等方法在气态、固态和液态等不同相中进行了研究。这些研究揭示了其构象组成和键长的详细信息,这对于了解其物理和化学性质至关重要(Jandal, Seip, & Torgrimsen, 1976)。
化学反应和合成
研究探索了 1,1-双(甲硫基)乙烯衍生物在各种化学反应中的反应性。例如,它参与酰基化反应,产生意想不到的产物,这对有机合成很重要(Rodríguez et al., 1992)。此外,其衍生物参与开环反应,导致异恶唑的合成,这在药物化学中很有价值(Bianchi et al., 2002)。
材料科学和电化学
在材料科学中,1,1-双(甲硫基)乙烯的衍生物用于开发传感器和电极。例如,无环二硫苯衍生物已显示出作为离子选择性电极中银离子传感器的有效性(Casabó et al., 1994)。这项研究对于分析化学和环境监测的进步至关重要。
有机电子学和催化
在有机电子学领域,含有 1,1-双(甲硫基)乙烯结构的化合物因其导电性和磁性而受到研究,这对于开发新的电子材料至关重要(Iyoda et al., 1999)。此外,源自类似结构的催化剂已用于烯烃的烷氧羰基化,这是工业和合成化学中的一项重要反应(Dong et al., 2017)。
环境应用
其衍生物已用于环境应用,例如电化学控制的乙烯捕获和释放,突出了其在储气和分离技术中的潜力(Mendecki et al., 2017)。
不对称合成
该化合物在不对称合成中发挥作用。例如,它参与由手性试剂催化的[2+2]环加成反应,这是复杂有机分子合成中的关键方法(HayashiYujiro & NarasakaKoichi, 2006)。
安全和危害
1,1-Bis(methylthio)ethylene is classified as a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam should be used for extinction .
作用机制
Target of Action
1,1-Bis(methylthio)ethylene is a synthetic building block used in the synthesis of heterocyclic and fused heterocyclic compounds . These compounds are widely present in natural and synthetic drugs . The primary targets of these compounds are often the biological receptors or enzymes that these heterocyclic compounds interact with.
Mode of Action
It is known to participate in one-pot reactions with primary amines, ninhydrin, and barbituric acid to produce heterocyclic compounds . These reactions are characterized by good yields and the existence of numerous hydrogen-bonding possibilities in the product .
Biochemical Pathways
The biochemical pathways affected by 1,1-Bis(methylthio)ethylene are dependent on the specific heterocyclic compounds that it helps synthesize. For instance, it has been used in the synthesis of pyrimidine-containing compounds . Pyrimidines play crucial roles in various biological processes, including DNA and RNA synthesis, and are found in many important biomolecules like thiamine, riboflavin, and folic acid .
Result of Action
The molecular and cellular effects of 1,1-Bis(methylthio)ethylene’s action would depend on the specific heterocyclic compounds it helps synthesize. These compounds have been associated with a wide range of biological activities and therapeutic applications, including antibacterial, antifungal, anticancer, anti-inflammatory, antihypertensive, antiviral, antidiabetic, anticonvulsant, antioxidant, and antihistaminic effects .
Action Environment
The action, efficacy, and stability of 1,1-Bis(methylthio)ethylene can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, catalysts, and the reaction conditions . Furthermore, safety data suggests that it should be stored in a well-ventilated place and kept cool to maintain its stability .
属性
IUPAC Name |
1,1-bis(methylsulfanyl)ethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S2/c1-4(5-2)6-3/h1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCGAESAURTGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199112 | |
| Record name | 1,1-(Dimethylthio)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51102-74-0 | |
| Record name | 1,1-(Dimethylthio)ethene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051102740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-(Dimethylthio)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,1-Bis(methylthio)ethylene in cycloaddition reactions?
A: 1,1-Bis(methylthio)ethylene acts as a valuable dienophile in [2+2] cycloaddition reactions. Research demonstrates its successful utilization in reactions with 3-(2-acryloyl)-1,3-oxazolidin-2-one derivatives, resulting in the formation of cyclobutane rings. [] This reaction is particularly notable as it can be catalyzed by a chiral titanium reagent, leading to the production of enantiomerically enriched cyclobutanes. [] This methodology holds promise for synthesizing chiral compounds with potential applications in pharmaceuticals and other fields.
Q2: How does the structure of 1,1-Bis(methylthio)ethylene influence its reactivity?
A: The presence of two sulfur atoms directly bonded to the ethylene moiety significantly impacts the reactivity of 1,1-Bis(methylthio)ethylene. The sulfur atoms, with their lone electron pairs, can influence the electron density distribution across the double bond, potentially affecting its ability to participate in cycloaddition reactions. [] Further studies on the conformational composition of 1,1-Bis(methylthio)ethylene aim to provide a deeper understanding of how its structure dictates its reactivity in various chemical transformations. [, ]
Q3: Are there alternative reagents to 1,1-Bis(methylthio)ethylene in cycloaddition reactions?
A: While 1,1-Bis(methylthio)ethylene serves as an effective dienophile in [2+2] cycloadditions, other reagents can also be employed. For instance, arylmethylenemalonaldehydes have been successfully reacted with various olefins, including 2-methylpropane, 1,1-diphenylethylene, styrene, ethyl vinyl ether, 1,1-dimethoxyethylene, and 1,1-bis(methylthio)ethylene, to generate substituted 3,4-dihydro-2H-pyran-5-carboxaldehydes. [] The choice of reagent ultimately depends on the specific reaction conditions and desired product.
Q4: What analytical techniques are employed to study 1,1-Bis(methylthio)ethylene and its reactions?
A: Researchers utilize various analytical methods to characterize 1,1-Bis(methylthio)ethylene and investigate its reactions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is instrumental in studying the conformational equilibria of compounds like 2-ethoxy-4-aryl-3,4-dihydropyran-5-carboxaldehydes, which are synthesized using 1,1-Bis(methylthio)ethylene as a reagent. [] Furthermore, X-ray crystallography has been used to confirm the structure of compounds derived from reactions involving 1,1-Bis(methylthio)ethylene, such as trans-2-ethoxy-4-(4-chlorophenyl)-3,4-dihydropyran-5-carboxaldehyde. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




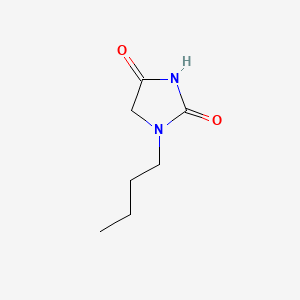
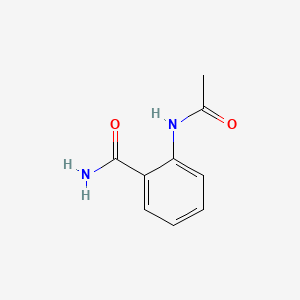

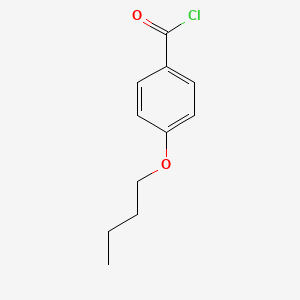
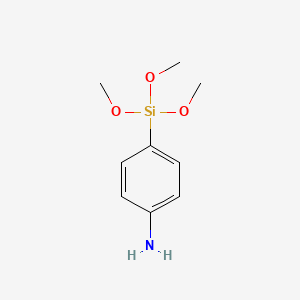
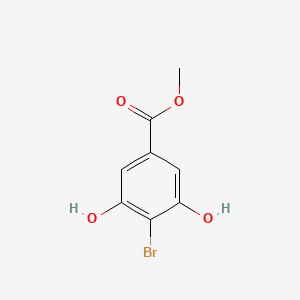


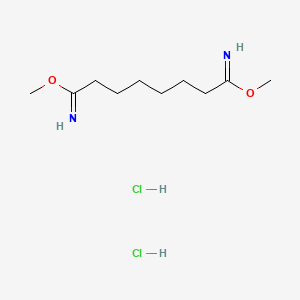
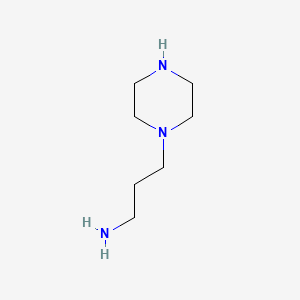
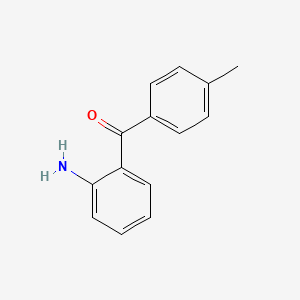
![Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]-](/img/structure/B1266142.png)
